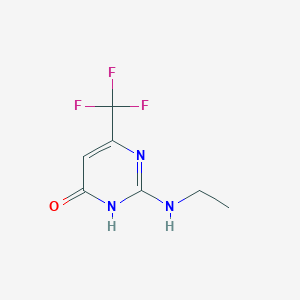

![molecular formula C14H13N3O2 B1417529 6-(苄氧基)-5-甲基吡咯并[2,1-F][1,2,4]三嗪-4(3H)-酮 CAS No. 649736-26-5](/img/structure/B1417529.png)

6-(苄氧基)-5-甲基吡咯并[2,1-F][1,2,4]三嗪-4(3H)-酮

描述

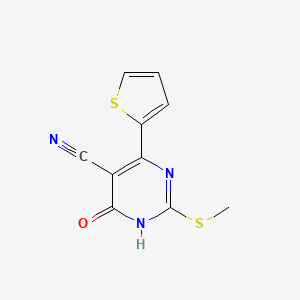

The compound “6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one” is a complex organic molecule. It contains a pyrrolo[2,1-f][1,2,4]triazin-4-one core, which is a type of heterocyclic compound . Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 1,2,4-triazines can be synthesized through various methods . For instance, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolo[2,1-f][1,2,4]triazin-4-one core. This core is a type of heterocyclic compound, which means it contains a ring structure with atoms of at least two different elements .科学研究应用

-

Scientific Field: Inorganic Chemistry

- Application : Synthesis of hydroxamates .

- Method : The respective n-hydroxy benzoic acid (1 eq, 32 mmol) was dissolved in MeOH (60 mL), and a catalytic amount of sulfuric acid (3 mL) was added. The reaction mixture was stirred at reflux overnight .

- Results : The resulting mixture was concentrated under reduced pressure and the residue dissolved in EtOAc. The solution was transferred into a separating funnel, washed with saturated NaHCO3 solution and brine. The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated to give the methyl ester 1c–l in good yield .

-

Scientific Field: Chromatography

- Application : Determination of lipophilicity of carbonyl derivatives of imidazo .

- Method : Investigations of chromatographic retention with use of mobile phases containing different concentrations of modifier .

- Results : The lipophilicity (RMW) of the solutes was determined by reversed-phase thin-layer chromatography (RP TLC) with aqueous mobile-phases containing organic modifiers (methanol or dioxane) on water-wettable octadecyl silica .

-

Scientific Field: Explosives

- Application : Use as primary explosives .

- Method : Synthesis of carbonyl derivatives of imidazo .

- Results : Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (D v ≥ 8690 m s −1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .

-

Scientific Field: Nuclear Chemistry

- Application : Separation of actinides .

- Method : The combination of a hydrophobic diamide ligand in the organic phase and a hydrophilic tetrasulfonated bis-triazine ligand in the aqueous phase is able to separate Am (III) from Eu (III) by selective Am (III) complex formation across a range of nitric acid concentrations with very high selectivities, and without the use of buffers .

- Results : The selectivities for Am (III) complexation observed with hydrophilic tetrasulfonated bis-triazine ligands are in many cases far higher than those found with the polyaminocarboxylate ligands previously used as actinide-selective complexing agents, and are comparable to those found with the parent hydrophobic bis-triazine ligands .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones .

- Method : Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been easily prepared via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .

- Results : The described synthetic approaches can be considered to be more facile and practical than previously reported procedures .

-

Scientific Field: Explosives

- Application : Use as primary explosives .

- Method : Synthesis of carbonyl derivatives of imidazo .

- Results : Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (D v ≥ 8690 m s −1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .

-

Scientific Field: Medicinal Chemistry

- Application : Use as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists .

- Method : Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been considered to be biologically active compounds .

- Results : These nitrogen-containing heterocycles have shown intriguing activities .

-

Scientific Field: Biochemistry

- Application : Use as phosphoinositide 3-kinase (PI3K) inhibitors .

- Method : Many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .

- Results : These skeletons are the key intermediates for the synthesis of pyrrolo[2,1-f][1,2,4]triazines, which have been shown to have outstanding biological activities .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones .

- Method : Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been easily prepared via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .

- Results : The described synthetic approaches can be considered to be more facile and practical than previously reported procedures .

安全和危害

属性

IUPAC Name |

5-methyl-6-phenylmethoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,9H,8H2,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSGMIOQZISFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC=NN2C=C1OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

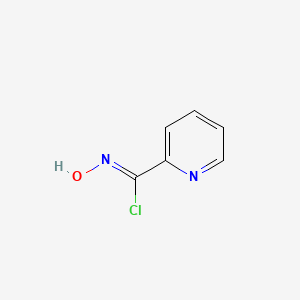

![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)

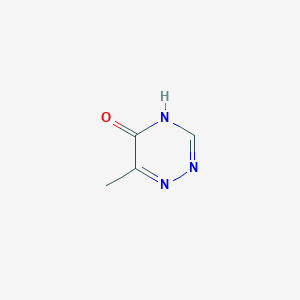

![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)

![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)

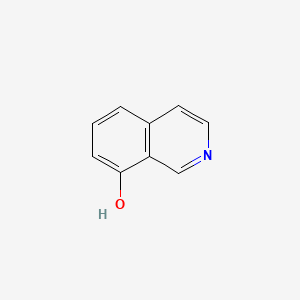

![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)

![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)

![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)

![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)

![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)

![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)